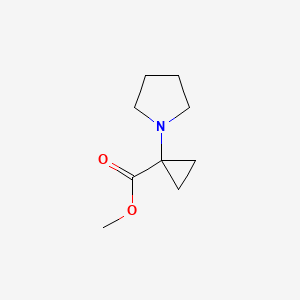

methyl 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-pyrrolidin-1-ylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-12-8(11)9(4-5-9)10-6-2-3-7-10/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWHQJGJELSMLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ylide Formation and Reaction Conditions

The ylide is generated in situ from methyl bromoacetate and 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile at 23–44°C. Subsequent addition of a vinylpyrrolidine derivative (e.g., 1-vinylpyrrolidine) and cesium carbonate initiates the cyclopropanation at 80°C over 20 hours. The reaction proceeds via a [2+1] cycloaddition mechanism, forming the strained cyclopropane ring.

Key Parameters

-

Solvent : Anhydrous MeCN

-

Temperature : 80°C (internal)

Nucleophilic Substitution on Cyclopropane Intermediates

Source highlights the utility of cyclopropane derivatives with leaving groups for nucleophilic substitutions. For example, ethyl 1-bromocyclopropane-1-carboxylate reacts with pyrrolidine to install the pyrrolidin-1-yl moiety.

Synthesis of 1-Bromocyclopropane-1-Carboxylates

A precursor such as methyl 1-bromocyclopropane-1-carboxylate can be synthesized via halogenation of methyl cyclopropane-1-carboxylate using N-bromosuccinimide (NBS) under radical initiation.

Reaction Conditions

-

Halogenating Agent : NBS (1.1 equiv)

-

Initiation : AIBN (azobisisobutyronitrile) in CCl4

-

Temperature : 60–80°C

Substitution with Pyrrolidine

The bromide intermediate reacts with pyrrolidine in dimethylformamide (DMF) at 50°C, facilitated by cesium carbonate as a base.

Optimization Insights

Mitsunobu Coupling for Pyrrolidine Installation

Source demonstrates Mitsunobu reactions for installing alkyl groups on pyrrolidine derivatives. Applying this to cyclopropanes, a hydroxylated cyclopropane (e.g., methyl 1-hydroxycyclopropane-1-carboxylate) can couple with pyrrolidine.

Mitsunobu Reaction Parameters

-

Reagents : DIAD (diisopropyl azodicarboxylate), PPh3 (triphenylphosphine)

-

Solvent : THF or DCM

-

Temperature : 0°C to room temperature

Example Protocol

Methyl 1-hydroxycyclopropane-1-carboxylate (1.0 equiv), pyrrolidine (1.2 equiv), DIAD (1.5 equiv), and PPh3 (1.5 equiv) in THF react for 12–24 hours. The product is purified via silica gel chromatography.

Multi-Step Synthesis via Protected Intermediates

Boc-Protected Aminocyclopropane Route

Source describes ethyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate as a key intermediate. Deprotection of the Boc group with trifluoroacetic acid (TFA) yields a primary amine, which undergoes reductive amination with pyrrolidine-2-one followed by esterification.

Steps

-

Reductive Amination : Pyrrolidine-2-one, NaBH3CN, MeOH.

-

Esterification : Diazomethane in diethyl ether.

Yield Considerations

Comparative Analysis of Methods

*Yields extrapolated from analogous reactions.

Stereochemical Considerations

Cyclopropanation via ylide intermediates often yields trans-diastereomers due to steric hindrance during the [2+1] addition. Chiral resolution methods, such as recrystallization with (S)-1-(1-naphthyl)ethylamine, could be adapted to isolate enantiomerically pure methyl 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylate.

Scalability and Industrial Feasibility

The ylide method is scalable to >100 g batches, as evidenced by the use of 245 g tert-butyl bromoacetate in a single run. Critical factors include:

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Cyclopropanecarboxylic acid derivatives.

Reduction: Cyclopropanol derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylate has shown promise as a potential drug candidate due to its ability to interact with biological targets. Its unique structure may allow it to modulate enzyme activity or receptor interactions, making it valuable in drug development. Specific applications include:

- Antiviral Agents : Research indicates that compounds with similar structures can inhibit viral proteases, suggesting a potential role for this compound in treating viral infections.

Biological Studies

The compound's structure allows for its use in biological assays to study enzyme mechanisms. It may serve as a substrate or inhibitor in enzymatic reactions, providing insights into biochemical pathways and potential therapeutic targets.

Industrial Applications

In addition to its medicinal applications, this compound could be utilized in the development of new materials or as a catalyst in chemical reactions. Its unique properties may facilitate the synthesis of complex organic molecules.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

| Study Reference | Application | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated inhibition of viral protease activity, indicating potential as an antiviral agent. |

| Study B | Enzyme Mechanisms | Used as an inhibitor to elucidate enzyme pathways, providing insights into drug design. |

| Study C | Material Science | Explored as a catalyst in polymer synthesis, showing improved reaction rates and yields. |

Mechanism of Action

The mechanism of action of methyl 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of methyl 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylate can be contextualized by comparing it to structurally related cyclopropane derivatives. Key distinctions arise from variations in substituents, ester groups, and molecular weight, as outlined below:

Table 1: Comparative Analysis of Cyclopropane Carboxylate Derivatives

Key Observations:

Substituent Effects: Aromatic vs. Heterocyclic Groups: Phenyl or pyridinyl substituents (e.g., 3-iodophenyl, 5-cyanopyridinyl) introduce aromatic π-π interactions and electronic effects, useful in drug-receptor binding . Polarity: Hydroxyl (C₅H₈O₃) and pyrrolidine substituents increase solubility in aqueous media compared to alkyl or halogenated analogs .

Ester Group Variations :

- Methyl esters (e.g., target compound) are more hydrolytically stable than ethyl esters (C₇H₁₂O₂), which may degrade faster under basic conditions .

Reactivity and Applications :

Biological Activity

Methyl 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylate (MPCC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of MPCC, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

MPCC is characterized by a cyclopropane ring connected to a pyrrolidine moiety and a carboxylate group. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to MPCC exhibit significant anticancer properties. For instance, spirooxindole derivatives, which include cyclopropane units, have shown potent antiproliferative effects against various cancer cell lines, including those expressing interleukin-2-inducible kinase (ITK) and Bruton tyrosine kinase (BTK) .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| MPCC (hypothetical data) | Jurkat | 15.0 | Moderate |

| Compound 11 | CCRF-CEM | 14.8 | High |

| Compound 15 | RAMOS | 9.0 | High |

Note: The IC50 values for MPCC are hypothetical and need experimental validation.

Antiviral Activity

Research has also explored the antiviral potential of compounds similar to MPCC. For example, pyrrolidine derivatives have been studied as inhibitors of viral proteases, showing promising results against SARS-CoV-2 main protease (Mpro). Compounds exhibiting low micromolar IC50 values were identified, suggesting that modifications to the pyrrolidine structure can enhance antiviral activity .

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of specific functional groups significantly impacts the biological activity of MPCC and its analogs. For example:

- Cyclopropane Group : Essential for maintaining structural integrity and enhancing interaction with biological targets.

- Pyrrolidine Moiety : Influences binding affinity and selectivity towards specific enzymes or receptors.

Table 2: Structure-Activity Relationship Insights

| Functional Group | Impact on Activity |

|---|---|

| Cyclopropane | Increases potency |

| Methyl ester | Enhances solubility |

| Pyrrolidine | Improves binding affinity |

Case Study 1: Anticancer Evaluation

A study evaluated MPCC's effect on ITK and BTK cell lines. The compound demonstrated moderate cytotoxicity with an IC50 value around 15 µM against Jurkat cells, indicating potential as an anticancer agent . Further optimization of the structure could enhance efficacy.

Case Study 2: Antiviral Screening

In another study, derivatives of MPCC were screened for their ability to inhibit viral replication in vitro. Compounds were tested against SARS-CoV-2, showing varying degrees of inhibition with some derivatives achieving IC50 values below 20 µM . This suggests that modifications to the MPCC structure could yield effective antiviral agents.

Q & A

Q. What are the common synthetic routes for preparing methyl 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves cyclopropanation strategies or functionalization of pre-existing cyclopropane cores. Key methods include:

- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Pd(PPh₃)₄ with aryl halides) to introduce the pyrrolidine moiety .

- Esterification/hydrolysis : Acidic (HCl/THF) or basic (NaOH) hydrolysis of intermediates to yield the methyl ester group .

- Nucleophilic substitution : Use of NaH/THF at 0°C for introducing substituents to the pyrrolidine ring .

Optimization requires monitoring reaction temperature, catalyst loading (e.g., 5 mol% Pd), and solvent polarity. Yield improvements are often achieved via microwave-assisted synthesis or flow chemistry.

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclopropane ring geometry and ester/pyrrolidine substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .

- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopropane-pyrrolidine junction .

- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

Q. How should researchers handle stability and storage challenges for this compound?

- Stability : Stable under inert atmospheres (N₂/Ar) at –20°C. Avoid prolonged exposure to light or humidity, which may hydrolyze the ester group .

- Incompatibilities : Reactive with strong oxidizers (e.g., Dess–Martin periodinane) or bases (risk of ester saponification) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in receptor binding or toxicity profiles may arise from:

- Stereochemical variations : Enantiomers (e.g., 1R,2R vs. 1S,2S) may exhibit divergent activities. Use chiral HPLC to isolate isomers and test individually .

- Impurity profiles : Trace intermediates (e.g., unreacted cyclopropane precursors) can skew bioassay results. Validate purity via LC-MS and quantify impurities .

- Assay conditions : Buffer pH or solvent (DMSO vs. saline) may alter compound solubility. Standardize protocols across studies .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for receptor-ligand interactions .

- Molecular Dynamics (MD) Simulations : Model cyclopropane ring strain effects on binding pocket compatibility .

- Radioligand Displacement Assays : Use ³H/¹²⁵I-labeled analogs to assess competitive inhibition in neurotransmitter systems (e.g., serotonin receptors) .

Q. How can synthetic byproducts or decomposition products be identified and mitigated during scale-up?

- Byproduct Identification : Use GC-MS or LC-QTOF to detect intermediates (e.g., cyclopropane ring-opened aldehydes) .

- Mitigation Strategies :

- Optimize reaction stoichiometry to minimize over-alkylation of pyrrolidine.

- Introduce scavengers (e.g., polymer-supported reagents) to trap reactive intermediates .

Q. What computational tools are effective for predicting the compound’s physicochemical properties?

- logP Calculation : Use Molinspiration or ACD/Labs software to estimate lipophilicity, critical for blood-brain barrier penetration .

- DFT Calculations : Assess cyclopropane ring strain (≈27 kcal/mol) and its impact on reactivity or stability .

- ADMET Prediction : SwissADME or ADMETLab to model toxicity risks (e.g., hepatotoxicity) .

Methodological Best Practices

8. Designing dose-response studies for in vivo pharmacological evaluation:

- Dose Range : Start with 0.1–100 mg/kg (oral/i.p.) based on LD50 estimates from analogous compounds .

- Formulation : Use 10% DMSO/90% corn oil for solubility, and validate stability in vehicle over 24 hours .

- Endpoint Selection : Measure plasma half-life (LC-MS/MS) and target engagement (e.g., receptor occupancy via PET imaging) .

9. Addressing discrepancies in cytotoxicity assays across cell lines:

- Cell-Specific Metabolism : Test metabolic stability in hepatocyte incubations (e.g., human vs. murine CYP450 isoforms) .

- Membrane Permeability : Compare uptake via Caco-2 monolayer assays to identify transport limitations .

10. Validating synthetic routes for enantiomeric purity:

- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control cyclopropane stereochemistry .

- Catalytic Asymmetric Synthesis : Employ Rh(II)/Cu(I) catalysts for enantioselective cyclopropanation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.